molecular formula C18H23NO B12612248 2-(1-tert-Butoxy-2-phenylethyl)aniline CAS No. 919989-09-6

2-(1-tert-Butoxy-2-phenylethyl)aniline

Cat. No.: B12612248
CAS No.: 919989-09-6
M. Wt: 269.4 g/mol
InChI Key: DAHMKUHPHDPIOH-UHFFFAOYSA-N
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Description

2-(1-tert-Butoxy-2-phenylethyl)aniline is an organic compound that features a tert-butoxy group, a phenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-tert-Butoxy-2-phenylethyl)aniline typically involves the reaction of aniline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the carbon atom of the tert-butyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-tert-Butoxy-2-phenylethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenyl and tert-butoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(1-tert-Butoxy-2-phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-tert-Butoxy-2-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butoxy and phenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-tert-Butoxy-2-phenylethyl)amine
  • 2-(1-tert-Butoxy-2-phenylethyl)phenol
  • 2-(1-tert-Butoxy-2-phenylethyl)benzene

Uniqueness

2-(1-tert-Butoxy-2-phenylethyl)aniline is unique due to the presence of both the aniline and tert-butoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

919989-09-6

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]aniline

InChI

InChI=1S/C18H23NO/c1-18(2,3)20-17(13-14-9-5-4-6-10-14)15-11-7-8-12-16(15)19/h4-12,17H,13,19H2,1-3H3

InChI Key

DAHMKUHPHDPIOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

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